Cyclopropyl-(2,6-dichloro-benzyl)-amine

Vue d'ensemble

Description

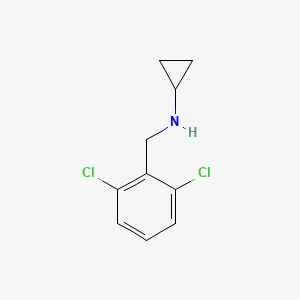

Cyclopropyl-(2,6-dichloro-benzyl)-amine is a chemical compound with the molecular formula C10H11Cl2N and a molecular weight of 216.1 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a 2,6-dichlorophenyl group. It is primarily used in research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(2,6-dichloro-benzyl)-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Cyclopropyl-(2,6-dichloro-benzyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted cyclopropanamine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

Cyclopropyl-(2,6-dichloro-benzyl)-amine features a cyclopropyl group attached to a 2,6-dichlorobenzyl moiety, which contributes to its biological activity. The presence of chlorine atoms enhances the compound's lipophilicity and potential interactions with biological targets.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential therapeutic effects in treating several conditions:

- Antimalarial Activity : Related compounds have demonstrated efficacy against Plasmodium falciparum, with mechanisms involving mitochondrial function disruption and inhibition of cytochrome b .

- Cancer Therapy : The compound's ability to modulate protein degradation pathways suggests potential applications in cancer treatment .

- Neurological Disorders : Studies indicate that cyclopropyl amines can influence neurotransmitter systems, offering possibilities for treating conditions like depression or anxiety .

Biological Studies

The compound is used to investigate the effects of cyclopropyl and dichlorobenzyl groups on biological systems. This includes studying their interactions with specific molecular targets, which can lead to insights into their mechanisms of action.

Industrial Applications

In addition to medicinal uses, this compound can act as an intermediate in the synthesis of agrochemicals and dyes, showcasing its versatility in industrial chemistry .

Antimalarial Studies

Research has indicated that modifications to the cyclopropyl group significantly affect biological activity against malaria. For instance, derivatives exhibited varying EC50 values ranging from 40 nM to over 10 μM depending on structural changes .

Protein Interaction Studies

Investigations into the interaction of this compound with deubiquitinase complexes revealed that structural alterations could modulate binding efficiency and biological effects . This highlights the importance of molecular structure in determining therapeutic efficacy.

Mécanisme D'action

The mechanism of action of Cyclopropyl-(2,6-dichloro-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Cyclopropyl-(2,6-dichloro-benzyl)-amine can be compared with other similar compounds, such as:

- N-[(2,4-dichlorophenyl)methyl]cyclopropanamine

- N-[(2,6-difluorophenyl)methyl]cyclopropanamine

- N-[(2,6-dichlorophenyl)methyl]cyclobutanamine

These compounds share structural similarities but differ in their chemical properties and biological activities. This compound is unique due to its specific substitution pattern and the presence of the cyclopropane ring, which imparts distinct reactivity and biological effects .

Activité Biologique

Cyclopropyl-(2,6-dichloro-benzyl)-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis methods, and interactions with biological targets based on diverse research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a benzyl moiety with dichloro substitutions at the 2 and 6 positions. Its molecular formula is CHClN, with a molecular weight of approximately 216.1 g/mol. The unique structural features contribute to its reactivity and potential biological activity.

Biological Activities

Research indicates that this compound may exhibit various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may have antimicrobial effects, potentially acting against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : The compound has been explored for its potential in cancer therapy. Its structural components suggest interactions with biological targets involved in tumor growth regulation.

- Enzyme Inhibition : There are indications that this compound may inhibit specific enzymes, including deubiquitinases, which play significant roles in regulating protein degradation pathways.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets such as receptors or enzymes. The dichlorobenzyl moiety may enhance binding affinity due to increased lipophilicity and electronic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Cyclopropyl-(2,4-dichloro-benzyl)-amine | Similar cyclopropyl and benzyl structure | Different chlorine substitution pattern |

| Cyclopropyl-(3-chlorobenzyl)-amine | Contains a chlorobenzyl group | Variability in substitution position |

| Cyclobutyl-(2,6-dichloro-benzyl)-amine | Cyclobutyl instead of cyclopropyl | Different ring size affecting reactivity |

This table illustrates how this compound stands out due to its specific dichloro substitution pattern and cyclopropane ring structure.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Cyclopropane Ring : Utilizing methods like the Smiles rearrangement or cascade etherification.

- Substitution Reactions : Introducing dichloro groups at the appropriate positions on the benzene ring.

- Purification and Characterization : Employing chromatographic techniques to isolate and confirm the structure of the final product.

Propriétés

IUPAC Name |

N-[(2,6-dichlorophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7/h1-3,7,13H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCNQJSZKJXSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405967 | |

| Record name | N-[(2,6-dichlorophenyl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892569-22-1 | |

| Record name | N-[(2,6-dichlorophenyl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.